molecular formula C16H21N3O2 B12233004 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide

Cat. No.: B12233004
M. Wt: 287.36 g/mol
InChI Key: YVKDNFXPILWYBH-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide is a synthetic compound that features a pyrazole ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the hydroxyethyl group: This step involves the reaction of the phenyl-pyrazole intermediate with an epoxide under basic conditions.

    Formation of the propanamide moiety: Finally, the hydroxyethyl intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide
  • N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide
  • N-{2-hydroxy-2-[4-(1H-thiazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with imidazole, triazole, or thiazole rings, the pyrazole-containing compound may exhibit different binding affinities, reactivity, and biological activities, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)15(21)17-11-14(20)12-5-7-13(8-6-12)19-10-4-9-18-19/h4-10,14,20H,11H2,1-3H3,(H,17,21)

InChI Key

YVKDNFXPILWYBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N2C=CC=N2)O

Origin of Product

United States

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